molecular formula C10H16N5Na2O14P3 B1340535 ATP disodium salt hydrate CAS No. 34369-07-8

ATP disodium salt hydrate

Cat. No.: B1340535
CAS No.: 34369-07-8
M. Wt: 569.16 g/mol
InChI Key: NTBQNWBHIXNPRU-MSQVLRTGSA-L
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Description

Adenosine 5'-triphosphate disodium salt hydrate (ATP-Na₂·xH₂O) is the disodium salt of adenosine triphosphate (ATP), a critical molecule in cellular energy metabolism. ATP consists of an adenine base, ribose sugar, and three phosphate groups. The disodium salt hydrate form enhances solubility and stability in aqueous solutions, making it a preferred reagent in biochemical assays and pharmaceutical research .

ATP-Na₂·xH₂O serves as the primary energy currency in cells, driving processes like enzyme catalysis, ion transport, and signal transduction. Its hydrous form (molecular formula: C₁₀H₁₆N₅Na₂O₁₄P₃; molecular weight: 569.2 g/mol) ensures compatibility with physiological conditions, enabling applications in metabolic studies, immunology, and drug development .

Properties

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBQNWBHIXNPRU-MSQVLRTGSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5Na2O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501036108
Record name Adenosine 5'-triphosphate disodium salt hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34369-07-8
Record name Adenosine 5'-triphosphate disodium salt hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5â?²-triphosphate disodium salt hydrate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 5’-triphosphate disodium salt can be synthesized through several methods. One common approach involves the enzymatic phosphorylation of adenosine diphosphate using adenosine triphosphate synthase. This process typically requires specific conditions, such as a pH of around 7.0 and the presence of magnesium ions .

Industrial Production Methods

In industrial settings, adenosine 5’-triphosphate disodium salt is often produced using microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce adenosine triphosphate, which is then extracted and purified .

Chemical Reactions Analysis

Hydrolysis Reactions

ATP disodium salt hydrate undergoes hydrolysis to release energy for cellular processes. The primary reactions include:

a. Terminal Phosphate Hydrolysis
ATP4+H2OADP3+HPO42+H++Energy\text{ATP}^{4-}+\text{H}_2\text{O}\rightarrow \text{ADP}^{3-}+\text{HPO}_4^{2-}+\text{H}^++\text{Energy}

  • ΔG°' (Standard Free Energy Change):

    • 57textkJmol-57\\text{kJ mol} at cytoplasmic conditions
      35.7textkJmol-35.7\\text{kJ mol} at [Mg2+]=0[\text{Mg}^{2+}]=0
      31textkJmol-31\\text{kJ mol} at [Mg2+]=5textmM[\text{Mg}^{2+}]=5\\text{mM}

b. Pyrophosphate Hydrolysis
ATP4+H2OAMP2+PPi3+H+\text{ATP}^{4-}+\text{H}_2\text{O}\rightarrow \text{AMP}^{2-}+\text{PP}_i^{3-}+\text{H}^+

Reaction Type ProductsEnergy Yield (ΔG°')Conditions
Terminal hydrolysisADP + HPO42\text{HPO}_4^{2-}57textkJmol-57\\text{kJ mol}pH 7, 25°C, 1 mM Mg²⁺
Pyrophosphate hydrolysisAMP + PPi3\text{PP}_i^{3-}45.6textkJmol-45.6\\text{kJ mol}Enzymatic cleavage

Enzymatic Reactions

This compound participates in kinase and synthase reactions:

a. Kinase Substrate

  • Serves as a phosphate donor in phosphorylation:
    Protein+ATPPhosphoprotein+ADP\text{Protein}+\text{ATP}\rightarrow \text{Phosphoprotein}+\text{ADP}
    Examples: Hexokinase (glycolysis), Protein Kinase A (signal transduction) .

b. Adenylate Cyclase Activation

  • Generates cyclic AMP (cAMP):
    ATPAdenylate CyclasecAMP+PPi\text{ATP}\xrightarrow{\text{Adenylate Cyclase}}\text{cAMP}+\text{PP}_i
    cAMP acts as a secondary messenger in signaling pathways .

c. ATP-Dependent Enzymes

  • Na⁺/K⁺-ATPase: Maintains ion gradients using ATP hydrolysis energy .

  • ATP Synthase: Synthesizes ATP during oxidative phosphorylation:
    ADP+Pi+H+ATP+H2O\text{ADP}+\text{P}_i+\text{H}^+\rightarrow \text{ATP}+\text{H}_2\text{O} .

Solubility and Stability

Property Value Conditions
Solubility in Water50 mg/mL (clear to slightly hazy) 25°C
HygroscopicityHigh (requires desiccated storage) -20°C under inert gas
Optical Rotation19-19^\circ (c=3 in Water) Measured at 589 nm

Degradation Pathways:

  • Hydrolysis accelerated by heat, acidic/basic conditions, or enzymatic activity.

  • Light-sensitive; prolonged exposure leads to decomposition .

Regulatory Mechanisms in Metabolic Pathways

a. Glycolysis

  • ATP regulates phosphofructokinase-1 (PFK-1) via feedback inhibition:
    High [ATP] suppresses PFK-1, slowing glycolysis .

b. Oxidative Phosphorylation

  • Cytochrome c oxidase activity depends on substrate ratios:

    [cyt cred][cyt cox]=([NADH][NAD+])1/2([ADP][Pi][ATP])Keq\frac{[\text{cyt c}_{\text{red}}]}{[\text{cyt c}_{\text{ox}}]}=\left(\frac{[\text{NADH}]}{[\text{NAD}^+]}\right)^{1/2}\left(\frac{[\text{ADP}][\text{P}_i]}{[\text{ATP}]}\right)K_{\text{eq}}

    High [ADP]/[ATP] ratios enhance ATP synthesis .

c. Beta-Oxidation

  • Each cycle produces 1 acetyl-CoA, 1 NADH, and 1 FADH₂, yielding ~14 ATP equivalents per cycle via oxidative phosphorylation .

Structural and Functional Notes

  • Molecular Formula: C10H14N5Na2O13P3xH2O\text{C}_{10}\text{H}_{14}\text{N}_5\text{Na}_2\text{O}_{13}\text{P}_3\cdot x\text{H}_2\text{O}

  • Role as Coenzyme: Participates in >90% of kinase reactions, including DNA/RNA synthesis and lipid metabolism .

Scientific Research Applications

Adenosine 5’-triphosphate disodium salt has a wide range of applications in scientific research:

Mechanism of Action

Adenosine 5’-triphosphate disodium salt stores and transports chemical energy within cells. It is produced primarily in the mitochondria through oxidative phosphorylation, catalyzed by adenosine triphosphate synthase. The energy stored in adenosine 5’-triphosphate is released through hydrolysis, converting it to adenosine diphosphate and inorganic phosphate. This energy is then used to drive various cellular processes, including muscle contraction and active transport .

Comparison with Similar Compounds

Adenosine 5'-Monophosphate Disodium Salt (AMP-Na₂)

  • Structure : AMP contains one phosphate group (C₁₀H₁₂N₅Na₂O₇P).
  • Biological Role : AMP acts as a signaling molecule, modulating pathways like AMP-activated protein kinase (AMPK) to regulate energy homeostasis .
  • Applications : Used in transporter assays and nucleotide metabolism studies .
  • Solubility : Highly water-soluble, similar to ATP-Na₂.

Adenosine 5'-Diphosphate Disodium Salt (ADP-Na₂)

  • Structure : ADP has two phosphate groups (C₁₀H₁₃N₅Na₂O₁₀P₂; molecular weight: ~471 g/mol) .
  • Biological Role : Intermediate in ATP synthesis and hydrolysis, crucial for mitochondrial energy transfer .
  • Applications : Employed in kinase assays and studies of oxidative phosphorylation .

Key Differences :

Property ATP-Na₂·xH₂O AMP-Na₂ ADP-Na₂
Phosphate Groups 3 1 2
Molecular Weight (g/mol) 569.2 ~365 (anhydrous) ~471 (anhydrous)
Primary Role Energy currency Signaling Energy transfer

Comparison with Other Nucleoside Triphosphates

Cytidine 5'-Triphosphate Disodium Salt (CTP-Na₂)

  • Structure : Cytosine base with three phosphates (C₉H₁₄N₃Na₂O₁₄P₃).
  • Biological Role : Lipid biosynthesis and RNA synthesis .
  • Applications : Used in MTT assays and phospholipid metabolism studies .

Guanosine 5'-Triphosphate Disodium Salt (GTP-Na₂)

  • Structure : Guanine base with three phosphates (C₁₀H₁₆N₅Na₂O₁₄P₃).
  • Biological Role : Protein synthesis (ribosome function) and G-protein signaling .
  • Applications : RNA polymerization and GTPase activity assays .

Uridine 5'-Triphosphate Trisodium Salt Hydrate (UTP-Na₃·xH₂O)

  • Structure : Uracil base with three phosphates (C₉H₁₃N₂Na₃O₁₅P₃).
  • Biological Role : Glycogen synthesis and RNA biosynthesis .
  • Applications : Carbohydrate metabolism studies and in vitro transcription .

Key Differences :

Property ATP-Na₂·xH₂O CTP-Na₂ GTP-Na₂ UTP-Na₃·xH₂O
Base Adenine Cytosine Guanine Uracil
Molecular Weight (g/mol) 569.2 ~507 (estimated) ~523 (estimated) ~586 (estimated)
Primary Role Energy metabolism Lipid/RNA synthesis Protein synthesis Carbohydrate metabolism

Comparison with ATP Analogues

Adenosine 5'-[γ-thio]triphosphate (ATPγS)

  • Structure : Sulfur substitution at the γ-phosphate group.
  • Biological Role : Hydrolysis-resistant ATP mimic, activating P2 receptors without degradation .
  • Applications : Studies of ATP-dependent signaling pathways requiring stable nucleotide analogues .

2'-O-[4-Benzoylbenzoyl]-ATP (Bz-ATP)

  • Structure : Benzoylbenzoyl group at the 2'-OH of ribose.
  • Biological Role : Potent agonist for P2X₇ receptors, inducing ion flux and inflammation .
  • Applications : Research on purinergic receptor activation and calcium signaling .

Key Differences :

Property ATP-Na₂·xH₂O ATPγS Bz-ATP
Modification None γ-thio substitution 2'-benzoylbenzoyl
Stability Hydrolyzable Hydrolysis-resistant Stable in buffers
Applications General energy assays Stable ATP studies P2X receptor studies

Data Table: Comparative Analysis

Compound Molecular Formula MW (g/mol) Solubility (Water) Storage Key Applications References
ATP-Na₂·xH₂O C₁₀H₁₆N₅Na₂O₁₄P₃ 569.2 5% (clear) -20°C Enzyme assays, metabolism
AMP-Na₂ C₁₀H₁₂N₅Na₂O₇P ~365 High -20°C* Signaling studies
ADP-Na₂ C₁₀H₁₃N₅Na₂O₁₀P₂ ~471 High -20°C* Kinase assays
CTP-Na₂ C₉H₁₄N₃Na₂O₁₄P₃ ~507 High -20°C* Lipid metabolism
GTP-Na₂ C₁₀H₁₆N₅Na₂O₁₄P₃ ~523 High -20°C* Protein synthesis
UTP-Na₃·xH₂O C₉H₁₃N₂Na₃O₁₅P₃ ~586 High -20°C* RNA synthesis
ATPγS C₁₀H₁₄N₅Na₂O₁₂P₃S ~564 Moderate -20°C* Stable ATP studies

*Inferred from standard practices.

Biological Activity

Adenosine 5'-triphosphate disodium salt hydrate (ATP) is a pivotal molecule in cellular metabolism and energy transfer. This article explores its biological activities, applications, and relevant research findings.

  • Molecular Formula : C₁₀H₁₄N₅O₁₃P₃Na₂·xH₂O
  • Molar Mass : 551.1 g/mol
  • CAS Number : 34369-07-8
  • Solubility : Soluble in water

Biological Functions

ATP serves multiple roles in biological systems, primarily as a universal energy currency . Its hydrolysis releases energy that powers various cellular processes:

  • Cellular Respiration : ATP is generated during glycolysis, the Krebs cycle, and oxidative phosphorylation.
  • Biosynthetic Reactions : ATP provides energy for the synthesis of macromolecules like proteins and nucleic acids.
  • Cell Motility and Division : ATP is crucial for muscle contraction and cell division processes.
  • Signal Transduction : ATP acts as a substrate for kinases involved in cell signaling pathways, including adenylate cyclase, which produces cAMP, a second messenger in many signaling cascades .

ATP's biological activity is mediated through several mechanisms:

  • Energy Transfer : ATP donates phosphate groups to other molecules, facilitating energy transfer.
  • Enzymatic Coenzyme : It acts as a coenzyme in numerous enzymatic reactions, enhancing reaction rates and specificity .
  • Regulation of Ion Channels : ATP influences the activity of ion channels and transporters, impacting cellular excitability and signaling .

1. Neurotransmission Regulation

A study highlighted ATP's role as a local regulator of neurotransmission. It was shown that ATP can modulate synaptic transmission through purinergic receptors, influencing pain perception and inflammation .

2. Pyroptosis Induction

Research demonstrated that ATP could induce pyroptosis (a form of programmed cell death) in fibroblast-like synoviocytes when treated with lipopolysaccharides. This highlights ATP's role in immune responses and inflammation .

3. Bioavailability Studies

A clinical trial assessed the bioavailability of orally administered ATP. The results indicated significant differences in plasma levels between ATP-treated groups versus placebo, suggesting effective absorption and potential therapeutic applications .

Applications in Research and Medicine

ATP disodium salt hydrate is widely used in various fields:

  • Cell Culture : Serves as an essential component for maintaining cell viability and function in culture systems.
  • Biochemical Assays : Utilized in assays to measure enzyme activity, particularly those involving kinases and phosphatases.
  • Pharmacological Research : Investigated for its potential therapeutic effects in conditions like ischemia and neurodegenerative diseases due to its neuroprotective properties .

Summary Table of Biological Activities

ActivityDescriptionReferences
Energy CurrencyDrives metabolic processes through hydrolysis
Cell SignalingSubstrate for kinases; produces cAMP
Pain ModulationRegulates neurotransmission via purinergic receptors
Pyroptosis InductionInduces programmed cell death in inflammatory contexts
BioavailabilityEffective absorption observed in clinical studies

Q & A

Q. What strategies minimize ATP degradation during high-temperature experimental procedures?

  • Methodological Answer :
  • Stabilizers : Add trehalose (5–10% w/v) to protect against thermal denaturation .
  • Short Incubations : Limit exposure to ≤5 minutes at 37°C .
  • Post-Experiment Analysis : Validate ATP integrity via thin-layer chromatography (TLC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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